1-(2-Bromophenyl)-1H-imidazole-4-carboxylic acid

CAS No.: 1248794-42-4

Cat. No.: VC6922482

Molecular Formula: C10H7BrN2O2

Molecular Weight: 267.082

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1248794-42-4 |

|---|---|

| Molecular Formula | C10H7BrN2O2 |

| Molecular Weight | 267.082 |

| IUPAC Name | 1-(2-bromophenyl)imidazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H7BrN2O2/c11-7-3-1-2-4-9(7)13-5-8(10(14)15)12-6-13/h1-6H,(H,14,15) |

| Standard InChI Key | MEBSCXWLVOHDOS-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)N2C=C(N=C2)C(=O)O)Br |

Introduction

Structural Characteristics and Nomenclature

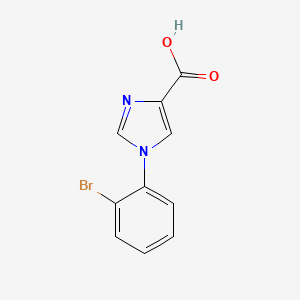

The compound’s structure consists of a five-membered imidazole ring fused to a benzene ring via a single bond. The imidazole nitrogen at the 1-position is bonded to a 2-bromophenyl group, while the carboxylic acid moiety occupies the 4-position (Figure 1). This arrangement distinguishes it from positional isomers such as 1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid and 1-(2-bromophenyl)-1H-imidazole-5-carboxylic acid.

Figure 1: Structural representation of 1-(2-bromophenyl)-1H-imidazole-4-carboxylic acid.

The IUPAC name, 3-(2-bromophenyl)imidazole-4-carboxylic acid, reflects the numbering of the imidazole ring, where the nitrogen atoms occupy positions 1 and 3. The bromine atom on the phenyl ring introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 1-(2-bromophenyl)-1H-imidazole-4-carboxylic acid can be inferred from analogous methodologies outlined in patent literature . A plausible route involves:

-

Condensation of 2-bromoaniline with glyoxal and ammonium acetate to form the imidazole ring.

-

Carboxylation at the 4-position via Kolbe-Schmitt or directed ortho-metalation strategies.

Alternatively, the compound may be synthesized via:

-

Bromination of 1-phenyl-1H-imidazole-4-carboxylic acid using bromine in the presence of a Lewis acid.

-

Regioselective functionalization to ensure substitution at the 2-position of the phenyl ring .

Example Reaction:

Optimization Challenges

-

Regioselectivity: Ensuring bromination occurs exclusively at the phenyl ring’s 2-position requires careful control of reaction conditions (e.g., temperature, catalyst) .

-

Yield Improvement: Patent data suggest yields for analogous imidazole carboxylates range from 80–87% when using optimized stoichiometry and solvent systems .

Physicochemical Properties

The compound’s properties are extrapolated from structurally related imidazole derivatives (Table 1) .

Table 1: Comparative Physicochemical Data

Key observations:

-

High Boiling Point: Attributed to strong intermolecular hydrogen bonding from the carboxylic acid group.

-

Lipophilicity (LogP 2.43): Suggests moderate membrane permeability, suitable for drug candidates targeting intracellular enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume